REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH2:7][C:8]([CH3:10])=[CH2:9])=[C:5]([CH3:11])[S:4][C:3]=1[C:12]([OH:14])=O.[CH3:15][Li]>C(OCC)C>[CH3:1][C:2]1[C:6]([CH2:7][C:8]([CH3:10])=[CH2:9])=[C:5]([CH3:11])[S:4][C:3]=1[C:12](=[O:14])[CH3:15]
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Name
|
3,5-dimethyl-4-(2-methyl-allyl)-thiophene-2-carboxylic acid
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Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(SC(=C1CC(=C)C)C)C(=O)O
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the addition of 1 N aq. NaH2PO4 solution
|
Type
|
ADDITION
|
Details
|
The mixture is diluted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with 1 N aq. NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC(=C1CC(=C)C)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 395 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |